molecular formula C26H27ClN2O B1675024 Lofepramine CAS No. 23047-25-8

Lofepramine

Cat. No. B1675024
CAS RN: 23047-25-8
M. Wt: 419 g/mol
InChI Key: SAPNXPWPAUFAJU-UHFFFAOYSA-N
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Description

Lofepramine, sold under the brand names Gamanil, Lomont, and Tymelyt among others, is a tricyclic antidepressant (TCA) which is used to treat depression . It is believed to work in relieving depression by increasing concentrations of the neurotransmitters norepinephrine and serotonin in the synapse, by inhibiting their reuptake . It is usually considered a third-generation TCA, as unlike the first- and second-generation TCAs it is relatively safe in overdose and has milder and less frequent side effects .


Molecular Structure Analysis

The molecular formula of Lofepramine is C26H27ClN2O . The average mass is 418.958 Da and the monoisotopic mass is 418.181183 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of Lofepramine include a density of 1.2±0.1 g/cm3, boiling point of 575.0±50.0 °C at 760 mmHg, vapour pressure of 0.0±1.6 mmHg at 25°C, enthalpy of vaporization of 86.1±3.0 kJ/mol, flash point of 301.6±30.1 °C, index of refraction of 1.608, molar refractivity of 123.4±0.3 cm3, and molar volume of 357.1±3.0 cm3 .

Scientific Research Applications

Multiple Sclerosis Treatment

  • Combination Therapy with Vitamin B-12 and L-Phenylalanine : A study explored the efficacy of lofepramine combined with L-phenylalanine and vitamin B-12 in reducing disability in patients with multiple sclerosis. The results indicated some improvement in patients' conditions, suggesting potential benefits of this combination therapy (Wade et al., 2002).
  • Mechanism and Clinical Importance : Another research hypothesized that the beneficial effects of lofepramine in multiple sclerosis might be related to the activation of the noradrenergic locus coeruleus/lateral tegmentum system, which influences large areas of the brain and spinal cord (Loder et al., 2002).
  • MRI Changes in Multiple Sclerosis Treatment : An MRI-based study reported significant changes in patients with multiple sclerosis after treatment with lofepramine and L-phenylalanine, including a reduction in lesion number visible on T1-weighted scans (Puri et al., 2001).

Pharmacodynamics and Toxicology

  • Comparison with Other Antidepressants : Research comparing lofepramine with other tricyclic antidepressants (TCAs) found that lofepramine has a distinct pharmacodynamic profile, exhibiting minor changes in certain electrophysiological and mechanical parameters in guinea pig heart muscles (Arlock, 2009).
  • Anticholinergic Activity : A study focused on the anticholinergic activity of lofepramine, demonstrating its binding affinity for muscarinic cholinergic receptor sites in human parotid gland, which is an important factor in understanding itsside effects and interactions with other drugs (Batra & Biörklund, 2004).

Cost-Effectiveness in Depression Treatment

  • Comparison with Other Antidepressants : A study on the cost-effectiveness of tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and lofepramine as treatments for depression in primary care found no significant differences in outcomes or costs among these options. However, the analysis suggested that SSRIs might be the most cost-effective option (Kendrick et al., 2006).

Interaction and Safety Profile

  • Interactions with Other Medications : A case study highlighted a possible interaction between lithium and rofecoxib in a patient also taking lofepramine, indicating the need for careful monitoring of drug interactions (Lundmark et al., 2002).
  • Comparison of Safety Profiles : Research comparing the fatal toxicity associated with different antidepressants found that lofepramine, a newer TCA, has a lower association with fatal poisoning compared to older TCAs, positioning it as a safer option in this regard (Mason et al., 2000).

properties

IUPAC Name

1-(4-chlorophenyl)-2-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-methylamino]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN2O/c1-28(19-26(30)22-13-15-23(27)16-14-22)17-6-18-29-24-9-4-2-7-20(24)11-12-21-8-3-5-10-25(21)29/h2-5,7-10,13-16H,6,11-12,17-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPNXPWPAUFAJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26786-32-3 (hydrochloride)
Record name Lofepramine [INN:BAN]
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DSSTOX Substance ID

DTXSID2023220
Record name Lofepramine
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Molecular Weight

419.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

In water, 1.4X10-2 mg/L @ 25 °C /Estimated/
Record name LOFEPRAMINE
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Vapor Pressure

1.5X10-9 mm Hg @ 25 °C /Estimated/
Record name LOFEPRAMINE
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Mechanism of Action

Lofepramine is a tricyclic antidepressant that is structurally similar to imipramine and is extensively metabolised to desipramine. In the absence of other major pharmacological effects it appears that its antidepressant activity stems from the facilitation of noradrenergic neurotransmission by uptake inhibition, and possibly by the additional facilitation of serotoninergic neurotransmission.
Record name LOFEPRAMINE
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Product Name

Lofepramine

Color/Form

Crystals from methanol or acetone

CAS RN

23047-25-8
Record name Lofepramine
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Record name Lofepramine [INN:BAN]
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Melting Point

104-406 °C
Record name LOFEPRAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7184
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,920
Citations
F Reid, JA Henry - Pharmacopsychiatry, 1990 - thieme-connect.com
… that lofepramine has lower acute toxicity for animals than other antidepressants tested. Review of 55 case reports of acute lofepramine … of lofepramine, and these have been compared …
Number of citations: 11 www.thieme-connect.com
CLE Katona, MT Abou-Saleh, DA Harrison… - The British Journal of …, 1995 - cambridge.org
… to respond to a controlled trial of fluoxetine or lofepramine. Response was defined as a final … No differences in the efficacy of LA were apparent between fluoxetine and lofepramine.…
Number of citations: 218 www.cambridge.org
SG Lancaster, JP Gonzalez - Drugs, 1989 - Springer
… doses of lofepramine, but the incidence of this and other anticholinergic side effects is less among patients treated with lofepramine than with imipramine. Lofepramine has not been …
Number of citations: 51 link.springer.com
JC Kerihuel, JF Dreyfus… - Journal of …, 1991 - journals.sagepub.com
… trolled trials comparing lofepramine with other tricyclic antidepressants. Lofepramine was at … In the present paper, meta-analyses of both the efficacy and tolerability of lofepramine are …
Number of citations: 19 journals.sagepub.com
RS Tan, RJ Barlow, C Abel, S Reddy… - British journal of …, 1994 - Wiley Online Library
… on placebo than lofepramine. Low dose lofepramine may prove useful in moderately or severely depressed patients treated for only 4 weeks. However, low dose lofepramine is not …
Number of citations: 46 bpspubs.onlinelibrary.wiley.com
B Siwers, S Borg, G d'Elia, G Lundin… - Acta Psychiatrica …, 1977 - Wiley Online Library
A multicentre comparative clinical evaluation of lofepramine, an imipramine analogue, and imipramine has been made with double blind technique and fixed dosage (lofepramine 70 …
Number of citations: 25 onlinelibrary.wiley.com
G d'Elia, S Borg, L Hermann, G Lundin… - Acta Psychiatrica …, 1977 - Wiley Online Library
… was 50 mg tid for imipramine and 70 mg tid for lofepramine. … In the 5th week of treatment 15 out of 31 in the lofepramine … disturbances in favour of lofepramine. The drug compliance was …
Number of citations: 19 onlinelibrary.wiley.com
MM Robertson, MT Abou-Saleh… - Journal of …, 1994 - journals.sagepub.com
… of two new generation antidepressants, fluoxetine and lofepramine. Both patient groups had … Anticholinergic side effects were commoner with lofepramine; adverse effects were on the …
Number of citations: 25 journals.sagepub.com
JRE Herdman, PJ Cowen, GM Campling… - Journal of affective …, 1993 - Elsevier
We studied the effect of the tricyclic antidepressant lofepramine (140–210 mg daily for 16 days) on 5-hydroxytryptamine 1A (5-HT 1A ) receptor sensitivity in healthy volunteers, using a …
Number of citations: 10 www.sciencedirect.com
BE Leonard - International clinical psychopharmacology, 1987 - journals.lww.com
… acute toxicity of lofepramine is approximately one-fifth that of its metabolite; lofepramine is a … in volunteers and depressed patients); lofepramine is less likely to produce conduction …
Number of citations: 22 journals.lww.com

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